7-(Benzoyloxy)-2-naphthyl benzoate
Description
7-(Benzoyloxy)-2-naphthyl benzoate is a naphthyl ester derivative characterized by a benzoyloxy group at the 7-position of the naphthalene ring and a benzoate ester at the 2-position. These compounds are synthesized via benzoylation of phenolic hydroxyl groups, typically using benzoyl chloride or acid anhydrides . The 7-substituted benzoyloxy group likely enhances steric and electronic effects compared to simpler esters, influencing reactivity and applications in organic synthesis or material science.
Properties
Molecular Formula |
C24H16O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(7-benzoyloxynaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H16O4/c25-23(18-7-3-1-4-8-18)27-21-13-11-17-12-14-22(16-20(17)15-21)28-24(26)19-9-5-2-6-10-19/h1-16H |
InChI Key |
XQRLAZQOAPLBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2-Naphthyl Benzoate
- Structure : A single benzoate ester at the 2-position of naphthalene.
- Synthesis : Produced via benzoylation of 2-naphthol using benzoyl chloride under basic conditions .
- Properties : Melting point: 105–109°C; molecular weight: 248.28 g/mol; used in liquid crystals and pharmaceuticals .
Phenyl Benzoate
- Structure : Benzoate ester attached to a phenyl group.
- Comparison : Simpler structure with lower molecular weight (198.22 g/mol). Less steric hindrance enhances reactivity in ester hydrolysis compared to naphthyl derivatives.
7-(1-Acetoxymethylidene)Benzonorbornadiene
- Structure: A benzonorbornadiene core with an acetoxymethylidene group at the 7-position .
- Key Differences: Framework: Benzonorbornadiene (bicyclic) vs. naphthalene (planar aromatic).
7-(Benzoyloxy)-2-naphthyl Benzoate
Selective benzoylation of 7-hydroxy-2-naphthol using excess benzoyl chloride.
Stepwise protection/deprotection strategies to avoid over-reactivity at the 2-position.
2-Naphthyl Benzoate
- Procedure : 2-Naphthol reacts with benzoyl chloride in NaOH/water, yielding 93% purity .
- Mechanism: Nucleophilic acyl substitution at the phenolic oxygen .
Benzonorbornadiene Derivatives
- Route : Benzyne cycloaddition to 6-acetoxyfulvene forms the core structure, followed by hydrolysis to generate formyl or hydroxymethyl derivatives .
Physicochemical Properties and Stability
*Predicted based on structural analogs.
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